2-Cyclohexyl-4-methoxybutan-1-ol
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Overview
Description
2-Cyclohexyl-4-methoxybutan-1-ol is an organic compound with the molecular formula C11H22O2 It is a cyclohexane derivative with a methoxy group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexane with 4-methoxybutanol. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of cyclohexyl bromide (C6H11Br) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of a precursor compound, such as 4-methoxy-2-butanone, in the presence of a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-methoxybutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: HBr in acetic acid, NaI in acetone.
Major Products Formed
Oxidation: Cyclohexyl-4-methoxybutanone, Cyclohexyl-4-methoxybutanal.
Reduction: Cyclohexyl-4-methoxybutanol, Cyclohexylbutane.
Substitution: Cyclohexyl-4-bromobutan-1-ol, Cyclohexyl-4-iodobutan-1-ol.
Scientific Research Applications
2-Cyclohexyl-4-methoxybutan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-methoxybutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybutan-1-ol
- Cyclohexylmethanol
- 2-Cyclohexyl-1-butanol
Uniqueness
2-Cyclohexyl-4-methoxybutan-1-ol is unique due to its combination of a cyclohexyl group and a methoxybutanol chain, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-cyclohexyl-4-methoxybutan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-13-8-7-11(9-12)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 |
InChI Key |
GIWSFEYFQBSQEP-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CO)C1CCCCC1 |
Origin of Product |
United States |
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